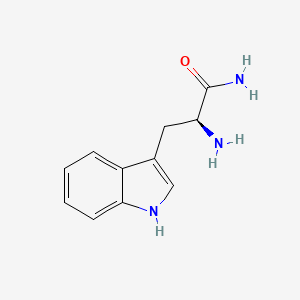

L-Tryptophanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKPBDKNIXMBS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316507 | |

| Record name | L-Tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20696-57-5 | |

| Record name | L-Tryptophanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20696-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020696575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2B9SB26H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of L-Tryptophanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of L-Tryptophanamide. All quantitative data is summarized in tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Core Chemical Properties and Structure

This compound is the amino acid amide derived from the carboxamide of L-tryptophan.[1][2] It is classified as a tryptophan derivative and plays a role as a human metabolite.[1]

Chemical Structure

This compound consists of an indole ring linked to an alaninamide backbone. The structure features a chiral center at the alpha-carbon, giving rise to the L-configuration. The primary functional groups are the indole nucleus, a primary amine, and a primary amide.

Structural Identifiers:

-

IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)propanamide[1]

-

SMILES: C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--N[1]

-

InChI: InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1[1]

-

InChIKey: JLSKPBDKNIXMBS-VIFPVBQESA-N[1]

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Monoisotopic Mass | 203.105862047 Da | [1] |

| Appearance | White to off-white powder | Inferred from related compounds[3] |

| Solubility | Soluble in polar solvents | Inferred from related compounds[3] |

| CAS Number | 20696-57-5 | [1] |

Mass Spectrometry Data: LC-MS and MS-MS data are available for this compound, which are critical for its identification in complex mixtures.[1] Key fragments in MS-MS analysis can be used for structural elucidation and quantification.[1]

Biological Context and Signaling Pathways

While this compound is a metabolite, its parent compound, L-Tryptophan, is an essential amino acid and a precursor to several critical signaling molecules, including the neurotransmitter serotonin and the hormone melatonin.[4][5][6] Understanding these pathways is crucial for contextualizing the biological significance of tryptophan derivatives.

Caption: Simplified biosynthetic pathway of Serotonin and Melatonin from L-Tryptophan.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, designed for practical application in a laboratory setting.

Chemical Synthesis of this compound

The synthesis of this compound from L-Tryptophan involves a multi-step process that requires protection of the amine group, activation of the carboxylic acid, amidation, and finally, deprotection.

Protocol:

-

N-α-Boc Protection:

-

Dissolve L-Tryptophan in a 1:1 mixture of dioxane and water.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) and sodium bicarbonate.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the N-Boc-L-Tryptophan product with ethyl acetate.[7]

-

-

Carboxyl Group Activation:

-

Dissolve the dried N-Boc-L-Tryptophan in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS).

-

-

Amidation:

-

Introduce ammonia gas into the reaction mixture or add a solution of ammonium chloride and a non-nucleophilic base like triethylamine (TEA).

-

Allow the reaction to proceed at room temperature until the formation of N-Boc-L-Tryptophanamide is complete.

-

-

Boc Deprotection:

-

Remove the Boc protecting group by dissolving the intermediate in a solution of trifluoroacetic acid (TFA) in DCM or by using 4M HCl in dioxane.

-

Stir for 1-2 hours at room temperature.[7]

-

Evaporate the solvent and excess acid under reduced pressure.

-

-

Purification:

-

Purify the final this compound product using column chromatography on silica gel or by recrystallization to yield a pure solid.

-

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methodologies

Accurate quantification and identification of this compound are essential. HPLC and spectrophotometry are common analytical techniques employed.

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and simultaneous analysis of tryptophan and its metabolites.[8]

Protocol:

-

Sample Preparation: Prepare samples by dissolving in the mobile phase or a suitable solvent. For biological samples, protein precipitation followed by centrifugation is required.

-

Derivatization (Optional but recommended for fluorescence detection):

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at the absorbance maximum of the indole ring (approx. 280 nm) or fluorescence detection for higher sensitivity (Excitation: ~280 nm, Emission: ~350 nm). For OPA derivatives, dual-channel fluorescence detection can be used (e.g., Channel A: Ex=270nm, Em=350nm; Channel B: Ex=340nm, Em=450nm).[8]

-

-

Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in unknown samples.

3.2.2. Spectrophotometric Determination

A simpler, colorimetric method can be used for quantification, often based on the reaction of the indole ring.

Protocol:

-

Reagent Preparation: Prepare a solution of a colorimetric reagent such as ninhydrin in acetone or a modified Hopkins-Cole reagent using glyoxylic acid and an oxidizing agent like sodium hypochlorite pentahydrate.[9][10]

-

Standard Curve: Prepare a series of standard solutions of this compound with known concentrations (e.g., 10-100 mg/L).[10]

-

Color Reaction:

-

Measurement:

-

After cooling, dilute the solution to a final volume with a suitable solvent like methanol.

-

Measure the absorbance at the wavelength of maximum absorption (e.g., 525 nm) using a spectrophotometer.[10]

-

-

Quantification: Plot the absorbance of the standards against their concentrations to create a calibration curve. Use this curve to determine the concentration of this compound in the unknown samples.

Caption: General analytical workflow for the quantification of this compound.

References

- 1. This compound | C11H13N3O | CID 439356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:16533) [ebi.ac.uk]

- 3. CAS 2382-79-8: N-Acetyl-L-tryptophanamide | CymitQuimica [cymitquimica.com]

- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of L-Tryptophanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of L-Tryptophanamide, a derivative of the essential amino acid L-Tryptophan. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including drug formulation, synthesis, and purification. This document compiles available quantitative data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this process.

Introduction

This compound is the amide derivative of L-Tryptophan. Its chemical structure, featuring both a primary amine and an amide functional group in addition to the indole side chain, dictates its solubility characteristics. The solubility of this compound is a key physicochemical parameter that influences its bioavailability, dissolution rate, and suitability for various pharmaceutical and research applications.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The majority of published data focuses on its parent compound, L-Tryptophan, or its ester derivatives. However, information for this compound hydrochloride is available from commercial suppliers.

This compound Hydrochloride

The following table summarizes the available quantitative solubility data for this compound hydrochloride. It is important to note that this data is for the hydrochloride salt, and the solubility of the free base may differ.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 1 mg/mL[1] |

| Dimethylformamide (DMF) | Not Specified | ~ 1 mg/mL[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~ 5 mg/mL[1] |

Comparative Solubility of L-Tryptophan

For researchers interested in estimating the potential solubility of this compound, the solubility of the parent amino acid, L-Tryptophan, in various organic solvents can provide valuable context. The following table presents a summary of L-Tryptophan solubility data from a study by Hong-Kun Zhao, et al. (2019), determined using the gravimetric method at 298.15 K (25 °C).

| Solvent | Mole Fraction (x10³) | Solubility ( g/100g solvent) |

| Water | 5.58 | 1.14 |

| Methanol | 0.43 | 0.28 |

| Ethanol | 0.21 | 0.09 |

| 1-Propanol | 0.13 | 0.04 |

| Isopropanol | 0.09 | 0.03 |

| 1-Butanol | 0.08 | 0.02 |

| Ethyl Acetate | 0.02 | 0.005 |

| Acetonitrile | 0.04 | 0.02 |

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of solid compounds in pure solvents is the static gravimetric method. The following protocol is a general guideline that can be adapted for this compound.

Principle

The static gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known mass of the clear, saturated supernatant is then evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then calculated based on the masses of the solute and the solvent.

Apparatus and Materials

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Thermostatic water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

-

This compound (solute)

-

Selected organic solvents

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture continuously for a sufficient period (typically several hours) to ensure that equilibrium is reached and a saturated solution is formed. After stirring, allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-weighed syringe fitted with a filter. The filter is crucial to prevent any undissolved solid particles from being collected.

-

Weighing the Saturated Solution: Immediately weigh the syringe containing the saturated solution to determine the total mass of the sample.

-

Solvent Evaporation: Transfer the collected sample to a pre-weighed container (e.g., a glass vial). Place the container in a drying oven at a controlled temperature to evaporate the solvent completely.

-

Weighing the Solute: Once the solvent has fully evaporated, cool the container in a desiccator to room temperature and then weigh it to determine the mass of the dried solute.

-

Calculation: The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution sample. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the static gravimetric method.

Caption: Workflow for determining this compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains limited in the public domain, this guide provides the currently available information for its hydrochloride salt. The presented experimental protocol for the static gravimetric method offers a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The comparative data for L-Tryptophan can serve as a useful reference point for estimating solubility behavior. Further research is warranted to establish a more complete solubility profile for this compound, which will undoubtedly aid in its broader application in research and development.

References

Spectroscopic Profile of L-Tryptophanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Tryptophanamide, an amide derivative of the essential amino acid L-tryptophan. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details available mass spectrometry data and provides an analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on closely related structures. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of the molecule's structural and analytical properties.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for this compound. It is important to note that while mass spectrometry data is directly available for this compound, the NMR and IR data are based on published spectra of closely related derivatives and serve as a reliable estimation for the parent compound.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of this compound.

| Technique | Ionization Mode | Precursor m/z | Fragment Ions (m/z) |

| LC-MS/MS | ESI- | 202.2 | 185.1, 157.1, 130.1 |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound. These estimations are derived from the spectral data of thyminyl this compound and are expected to be highly representative of the this compound core structure.

¹H NMR (Estimated)

| Proton | Estimated Chemical Shift (ppm) | Multiplicity |

| H-α | ~4.7 | dd |

| H-β | ~3.1, ~3.3 | dd, dd |

| Indole N-H | ~10.9 | s |

| Indole H-2 | ~7.2 | s |

| Indole H-4 | ~7.6 | d |

| Indole H-5 | ~7.1 | t |

| Indole H-6 | ~7.0 | t |

| Indole H-7 | ~7.4 | d |

| Amide -NH₂ | ~7.5, ~7.3 | s, s |

Table 2: Estimated ¹H NMR Chemical Shifts for this compound.

¹³C NMR

| Carbon | Chemical Shift (ppm) |

| C=O (Amide) | 169.7 |

| C-α | 55.9 |

| C-β | 29.2 |

| Indole C-2 | 124.9 |

| Indole C-3 | 111.5 |

| Indole C-3a | 129.2 |

| Indole C-4 | 119.7 |

| Indole C-5 | 122.8 |

| Indole C-6 | 120.2 |

| Indole C-7 | 112.7 |

| Indole C-7a | 138.4 |

Table 3: ¹³C NMR Chemical Shifts for the this compound Core, derived from Thyminyl this compound data.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The following table provides an estimation of these characteristic peaks.

| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | ~3400 | Medium |

| N-H Stretch (Amine & Amide) | 3300-3500 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amine/Amide II) | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1000-1250 | Medium |

Table 4: Estimated Infrared Absorption Bands for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound or its hydrochloride salt.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent may depend on the solubility of the specific salt form and the desired exchange of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a UATR accessory.[2]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum and automatically subtracted.

Mass Spectrometry (MS)

Sample Preparation (LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography - Mass Spectrometry (LC-MS) Analysis:

-

Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or ion trap).

-

LC Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (0.1%) to assist ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes to determine the most sensitive ionization.

-

Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data.

-

Collision Energy: Varied to optimize fragmentation.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Chemical structure of this compound with key functional groups highlighted.

References

L-Tryptophanamide: A Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tryptophanamide, the amide derivative of the essential amino acid L-tryptophan, is a molecule with a nascent but growing profile in the scientific community. While its precursor, L-tryptophan, has been extensively studied for its roles in protein synthesis and as a precursor to vital neurochemicals, this compound remains a comparatively enigmatic compound. This technical guide synthesizes the current, albeit limited, knowledge regarding the discovery and natural occurrence of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the potential of this and related molecules. The available data on its natural sources, biosynthesis, and biological activity are presented, alongside hypothetical experimental protocols and visualizations to stimulate further investigation into this intriguing molecule.

Introduction

This compound, chemically known as (2S)-2-amino-3-(1H-indol-3-yl)propanamide, is structurally characterized by the presence of a carboxamide group in place of the carboxylic acid group of L-tryptophan. This seemingly minor modification can significantly alter the molecule's physicochemical properties, including its polarity, charge, and potential for biological interactions. Despite the profound biological importance of L-tryptophan, which was first isolated from casein in 1901 by Frederick Gowland Hopkins and Sydney W. Cole, the history of this compound is less defined in the scientific literature.[1]

This guide aims to collate the fragmented information available on this compound's discovery and natural presence, provide context through its relationship with L-tryptophan, and offer technical guidance for future research.

Discovery and Natural Occurrence

The formal discovery of this compound, in terms of its first isolation and characterization from a natural source, is not well-documented in publicly accessible scientific literature. Its identification has largely been in the context of broader metabolic studies.

Natural Sources

The known natural occurrences of this compound are sparse. The PubChem database notes its presence as a human metabolite and its reporting in the freshwater crustacean Daphnia pulex (the common water flea).[2] However, the specific concentrations and physiological relevance in these organisms have not been extensively studied or reported. The lack of comprehensive screening in various biological systems presents a significant knowledge gap and a promising area for future natural product discovery.

Physicochemical and Quantitative Data

Quantitative data on this compound is exceptionally limited. The table below summarizes its basic physicochemical properties. At present, there is no readily available data on its concentration in various biological tissues or fluids.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | PubChem |

| Molecular Weight | 203.24 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)propanamide | PubChem |

| CAS Number | 20696-57-5 | PubChem |

| Known Natural Occurrences | Human (metabolite), Daphnia pulex | PubChem |

Synthesis and Relationship to L-Tryptophan

This compound is intrinsically linked to L-tryptophan, being its direct amide derivative.

Chemical Synthesis

The synthesis of this compound from L-tryptophan is a standard laboratory procedure. A common method involves the activation of the carboxyl group of a protected L-tryptophan derivative, followed by amidation.

Enzymatic Hydrolysis

Interestingly, this compound can serve as a substrate for certain enzymes to produce L-tryptophan. For instance, a bacterial strain, Flavobacterium aquatile, has been identified that possesses an amidase capable of enantioselectively hydrolyzing this compound from a racemic mixture of D,this compound to yield L-tryptophan.[3] This highlights a potential role for this compound in microbial metabolism and its utility in biotechnological applications for amino acid production.

Experimental Protocols

Hypothetical Workflow for Isolation and Analysis

The following diagram outlines a potential experimental workflow for the isolation, identification, and quantification of this compound from a biological sample.

Methodology Details:

-

Sample Preparation: Biological samples would be homogenized in a suitable buffer and proteins precipitated with a solvent like methanol or acetonitrile.

-

Extraction: The supernatant, containing small molecules including this compound, would be collected after centrifugation.

-

Purification: Solid Phase Extraction (SPE) could be employed for initial cleanup and enrichment. Further purification would likely require High-Performance Liquid Chromatography (HPLC), possibly using a reversed-phase column.

-

Analysis:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the primary tool for sensitive and specific detection and quantification. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the isolated compound, 1H and 13C NMR would be essential.

-

Known and Potential Biological Roles

The biological function of this compound is currently unknown. Its existence as a human metabolite suggests it is part of endogenous metabolic pathways, though its specific role has not been elucidated. Given its structural similarity to L-tryptophan and other biogenic amines, several hypothetical roles could be investigated:

-

Neuromodulator/Signaling Molecule: It may interact with receptors for tryptophan-derived neurotransmitters like serotonin or melatonin.

-

Metabolic Intermediate: It could be an intermediate in a yet-to-be-discovered metabolic pathway.

-

Enzyme Inhibitor/Regulator: As an amide, it might act as a competitive or allosteric inhibitor of enzymes that utilize L-tryptophan as a substrate.

Currently, there are no described signaling pathways known to directly involve this compound.

Future Directions and Conclusion

The study of this compound is in its infancy. This guide highlights the significant opportunities for research in this area. Key future directions should include:

-

Systematic Screening: A comprehensive analysis of various biological sources (plants, marine organisms, microorganisms, and different mammalian tissues) to determine the natural distribution and concentration of this compound.

-

Biosynthetic Pathway Elucidation: Identification of the enzyme(s) responsible for the formation of this compound from L-tryptophan in humans and other organisms.

-

Functional Characterization: Investigation of its potential biological activities, including receptor binding assays, enzyme inhibition studies, and in vivo physiological experiments.

-

Development of Analytical Standards and Methods: The synthesis of certified reference standards and the development and validation of robust analytical methods for its routine quantification in biological matrices.

References

L-Tryptophanamide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of L-Tryptophanamide hydrochloride. The content is curated for professionals in research and drug development who may work with this compound. This guide summarizes key safety data, outlines detailed experimental protocols, and provides visualizations of relevant biological pathways and safety workflows.

Compound Identification and Properties

This compound hydrochloride is the hydrochloride salt of this compound, an amide derivative of the essential amino acid L-tryptophan.

| Property | Value | Reference |

| Chemical Name | (S)-2-amino-3-(1H-indol-3-yl)propanamide hydrochloride | [1][2] |

| Synonyms | H-Trp-NH2.HCl, αS-amino-1H-indole-3-propanamide, monohydrochloride | [1][2] |

| CAS Number | 5022-65-1 | [2] |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |

| Molecular Weight | 239.70 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (approx. 1 mg/ml). Soluble in PBS (pH 7.2) at approximately 5 mg/ml. | [3] |

| Storage | Recommended storage at 4°C, dry and sealed.[1] Also noted to be stored at -20°C for long-term stability (≥4 years). | [3] |

Hazard Identification and Toxicological Profile

According to available Safety Data Sheets (SDS), this compound hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2][4] However, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[5] Therefore, it should be handled with the caution appropriate for any research chemical.

Quantitative Toxicity Data:

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | > 16,000 mg/kg (for L-Tryptophan) | Rat | Oral | [6][7] |

| LD50 (Dermal) | Data not available | - | - | |

| LC50 (Inhalation) | > 5.17 mg/l for 4h (for L-Tryptophan) | Rat | Inhalation |

Note: The provided LD50 value is for the parent amino acid, L-Tryptophan, as specific data for this compound is not available. This information is provided for context but should be interpreted with caution. The toxicological profile of this compound may differ from that of L-Tryptophan.

Potential Health Effects: Based on general information for similar compounds, potential routes of exposure and effects may include:

-

Inhalation: May cause respiratory tract irritation.[7]

-

Skin Contact: May cause skin irritation.[7]

-

Eye Contact: May cause eye irritation.[7]

-

Ingestion: May cause irritation of the digestive tract.[7]

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety practices is paramount when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[10][11]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[5]

Engineering Controls

-

Work in a well-ventilated area.[4]

-

For procedures that may generate dust, use a chemical fume hood.[12]

Detailed Experimental Protocol: Weighing of this compound Powder

This protocol outlines a safe method for weighing powdered this compound, minimizing the risk of inhalation and contamination.[8][10][11][12][13]

-

Preparation:

-

Designate a specific area for weighing, preferably within a chemical fume hood.[8]

-

Cover the work surface with disposable absorbent paper.

-

Ensure all necessary equipment is clean and readily available (e.g., spatula, weighing boat/paper, container with a lid).

-

-

Tare the Container:

-

Place a labeled, empty container with its lid on the analytical balance.

-

Press the "tare" or "zero" button to set the balance to zero.

-

-

Transfer the Powder (in a Fume Hood):

-

Move the tared container to the chemical fume hood.

-

Carefully transfer the desired amount of this compound powder into the container using a clean spatula.

-

Keep the stock container of this compound closed as much as possible.

-

Securely close the lid of the container with the weighed powder.

-

-

Final Weighing:

-

Return the closed container to the analytical balance to obtain the final weight of the powder.

-

-

Dissolution:

-

If preparing a solution, return to the fume hood to add the solvent to the container.[11]

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and work surfaces with a damp cloth or towel.

-

Dispose of the disposable absorbent paper and any contaminated materials in a designated waste container.

-

Wash hands thoroughly with soap and water after handling the compound.[4]

-

Experimental Workflow: Safe Weighing of this compound

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Storage and Stability

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures vary, with some sources suggesting 4°C and others -20°C for long-term stability.[1][3]

-

Stability: Stable under normal conditions.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8]

Accidental Release and Disposal

-

Accidental Release:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[14]

Biological Context: L-Tryptophan Metabolic Pathways

As this compound is a derivative of L-tryptophan, its biological effects may be related to the metabolic pathways of its parent compound. Understanding these pathways is crucial for predicting potential interactions and toxicological effects. The major metabolic pathways of L-tryptophan are the serotonin pathway and the kynurenine pathway.[1][3][5][14][15][16][17][18][19][20][21][22][23]

Major Metabolic Pathways of L-Tryptophan

The metabolism of this compound could potentially intersect with these pathways, either by being converted to L-tryptophan or by directly interacting with the enzymes and receptors involved. This is a critical consideration in drug development and safety assessment.

This guide is intended for informational purposes and should not replace a thorough review of the Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 12. web.uri.edu [web.uri.edu]

- 13. ehso.emory.edu [ehso.emory.edu]

- 14. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]

- 15. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schematic representation of the tryptophan metabolism pathway [pfocr.wikipathways.org]

- 17. researchgate.net [researchgate.net]

- 18. Tryptophan - Wikipedia [en.wikipedia.org]

- 19. Physiological and pathophysiological effects of L-tryptophan’s metabolites on the brain and immunity – a challenge for drug development [pharmacia.pensoft.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of L-Tryptophanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tryptophanamide, a derivative of the essential amino acid L-tryptophan. This document outlines its fundamental chemical properties, and will be expanded with experimental protocols and biological pathway interactions as further research is conducted and published.

Core Physicochemical Data

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 20696-57-5 | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)propanamide | [1] |

| Synonyms | Tryptophanamide, L-tryptophan amide, (S)-Tryptophanamide | [1] |

Further Research and Development

Currently, publicly available, in-depth experimental protocols and established signaling pathway diagrams specifically involving this compound are limited. As new research emerges, this guide will be updated to include:

-

Detailed Experimental Protocols: Methodologies for key experiments investigating the synthesis, activity, and mechanism of action of this compound.

-

Signaling Pathway Involvement: Visual representations of the biological pathways in which this compound participates, created using Graphviz to illustrate molecular interactions and logical relationships.

-

Expanded Data Tables: Inclusion of further quantitative data, such as solubility, pKa, and spectral analysis, to provide a more complete chemical profile.

This document serves as a foundational resource for professionals in the fields of biochemistry, pharmacology, and drug discovery. The provided data establishes the basic identity of this compound, paving the way for further investigation into its potential therapeutic and scientific applications.

References

Commercial Suppliers of L-Tryptophanamide for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for L-Tryptophanamide and its derivatives for research applications. It includes a comparative analysis of suppliers, detailed experimental protocols for common research uses, and visualizations of relevant biochemical pathways and experimental workflows.

Commercial Supplier Analysis

Sourcing high-quality reagents is critical for reproducible and reliable research. This compound and its analogs are available from several reputable suppliers, each offering various grades and quantities. Below is a comparative summary of key commercial sources.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | N-Acetyl-L-tryptophanamide | A6501 | ≥98% | 1g, 5g, 10g | 2382-79-8 |

| Thermo Scientific Chemicals | This compound hydrochloride | A14536 | 95% | 5g, 25g | 5022-65-1 |

| Thermo Scientific Chemicals | Dthis compound | A12973 | 98% | 1g, 5g | Not Specified |

| ChemImpex | L-Tryptophan amide hydrochloride | 03150 | ≥98% (HPLC) | 10g, 25g, 100g | 5022-65-1 |

| Dayang Chem | N-ACETYL-L-TRYPTOPHANAMIDE | Not Specified | Not Specified | Gram to bulk | 2382-79-8 |

| MyBioSource | D L Tryptophanamide Hydrochloride | MBS674339 | Research Grade | Inquire | Not Specified |

Experimental Protocols

This compound and its derivatives are versatile tools in various biochemical and cellular assays. Below are detailed protocols for two common applications.

Tryptophan Fluorescence Quenching Assay for Protein-Ligand Binding

This protocol describes the use of N-Acetyl-L-tryptophanamide (NATA) as a control to correct for the inner filter effect in tryptophan fluorescence quenching assays, a common method for studying protein-ligand interactions.[1][2][3]

Objective: To determine the binding affinity of a ligand to a tryptophan-containing protein by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

-

Tryptophan-containing protein of interest

-

Ligand of interest

-

N-Acetyl-L-tryptophanamide (NATA) (for inner filter effect correction)[2][3]

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

-

96-well black microplates or quartz cuvettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the protein in the assay buffer to a known concentration (e.g., 10 µM).

-

Prepare a high-concentration stock solution of the ligand in the assay buffer.

-

Prepare a stock solution of NATA in the assay buffer to a concentration that yields a similar fluorescence intensity to the protein solution.

-

-

Protein-Ligand Titration:

-

To a series of wells or cuvettes, add a fixed concentration of the protein (e.g., 1 µM).

-

Add increasing concentrations of the ligand to each well.

-

Include a control well with only the protein and buffer.

-

Incubate the plate at a constant temperature for a time sufficient to reach binding equilibrium.

-

-

NATA Control for Inner Filter Effect:

-

In a separate series of wells, add the same concentration of NATA as the protein.

-

Add the same increasing concentrations of the ligand as in the protein titration.[2][3]

-

This will measure the quenching caused by the ligand absorbing excitation or emission light, which is not due to binding to the protein.[2]

-

-

Fluorescence Measurement:

-

Set the fluorometer to the excitation and emission wavelengths for tryptophan (typically ~295 nm excitation and ~340 nm emission).

-

Measure the fluorescence intensity of each well for both the protein and NATA titrations.

-

-

Data Analysis:

-

Correct the protein fluorescence data for the inner filter effect using the data from the NATA titration. A common correction formula is: F_corrected = F_observed * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

-

Plot the corrected fluorescence intensity against the ligand concentration.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

-

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound, such as a tryptophan derivative, against a specific enzyme.[4] Tryptophan derivatives have been investigated as inhibitors for enzymes like TNF-alpha converting enzyme (TACE).[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate)

-

Test inhibitor (e.g., a this compound derivative)

-

Assay buffer

-

Spectrophotometer or microplate reader

-

96-well plates

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in a suitable buffer.

-

Prepare a stock solution of the substrate.

-

Prepare a serial dilution of the test inhibitor.

-

-

Assay Procedure:

-

To a 96-well plate, add the assay buffer.

-

Add a fixed amount of the enzyme to each well, except for the "no enzyme" control.

-

Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Measurement of Enzyme Activity:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Normalize the velocities to the "no inhibitor" control (100% activity).

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

-

Visualizations

Serotonin Synthesis Pathway

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[6][7][8] This pathway is a key area of research in neuroscience.[6]

Caption: The biochemical pathway for the synthesis of serotonin from L-Tryptophan.

Experimental Workflow for Fluorescence Quenching Assay

The following diagram illustrates the logical flow of a typical fluorescence quenching experiment to determine protein-ligand binding affinity.

Caption: A typical workflow for a fluorescence quenching-based binding assay.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD – openlabnotebooks.org [openlabnotebooks.org]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 血清素合成及代谢 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: L-Tryptophanamide in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of L-Tryptophanamide in the field of chiral synthesis. The primary application highlighted is its role as a highly effective chiral derivatizing agent for the configurational analysis of amino acids, a critical step in asymmetric synthesis and drug development.

Introduction to Chiral Auxiliaries and Derivatizing Agents

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to facilitate the asymmetric formation of a stereocenter.[1][2] The auxiliary introduces chirality to an otherwise achiral substrate, allowing for diastereoselective reactions. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. This strategy is fundamental in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where one enantiomer of a drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1]

While this compound is not commonly employed as a traditional chiral auxiliary that directs the stereochemical outcome of a reaction, its derivatives have emerged as powerful chiral derivatizing agents (CDAs). These agents are used to determine the enantiomeric purity of a synthesized compound, a crucial analytical step in any chiral synthesis workflow.

Core Application: this compound in Chiral Derivatization for Amino Acid Analysis

A significant application of this compound is in an advanced version of Marfey's method for determining the absolute configuration of amino acids.[3] In this technique, a chiral derivatizing agent containing this compound reacts with a racemic or enantiomerically enriched amino acid mixture. This reaction converts the enantiomers into a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated and quantified using standard chromatography techniques like reversed-phase High-Performance Liquid Chromatography (HPLC).[3][4]

A key reagent in this context is L-FDTA (1-fluoro-2,4-dinitrophenyl-5-L-tryptophanamide), which is synthesized from this compound.[4] L-FDTA offers superior HPLC performance and improved resolution for the diastereomeric derivatives of many amino acids compared to the traditional Marfey's reagent (L-FDAA).[3][4]

Logical Workflow for Chiral Analysis

The following diagram illustrates the overall workflow for using an this compound-based chiral derivatizing agent for the configurational analysis of an amino acid sample.

Caption: Workflow for amino acid analysis using L-FDTA.

Experimental Protocols

Protocol 1: Synthesis of L-FDTA (1-fluoro-2,4-dinitrophenyl-5-L-tryptophanamide)

This protocol describes the synthesis of the chiral derivatizing agent L-FDTA from this compound.

Materials:

-

D-Tryptophanamide (D-Trp-NH2) (Note: The synthesis can be adapted for this compound)[4]

-

1,5-difluoro-2,4-dinitrobenzene (DFDNB)[4]

-

Organic solvent (e.g., acetone)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve D-Tryptophanamide in acetone.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of 1,5-difluoro-2,4-dinitrobenzene in acetone to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, often by column chromatography, to yield the pure L-FDTA reagent.

Protocol 2: Derivatization of Amino Acids with L-FDTA

This protocol outlines the procedure for derivatizing an amino acid sample with L-FDTA for subsequent HPLC analysis.

Materials:

-

Amino acid sample (approx. 50 µg)

-

1 M NaHCO3 solution

-

1% (w/v) solution of L-FDTA in acetone

-

2 M HCl

Procedure:

-

Dissolve the amino acid sample in 100 µL of 1 M NaHCO3.

-

Add 200 µL of the 1% L-FDTA solution in acetone.

-

Incubate the mixture at 40°C for 1 hour in a water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding 100 µL of 2 M HCl.

-

Evaporate the acetone from the sample, for example, by using a gentle stream of nitrogen.

-

Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL.

-

The sample is now ready for injection into the HPLC system.

Data Presentation: HPLC Performance of L-DTA Derivatives

The use of this compound-based derivatizing agents (L-DTA derivatives) leads to superior separation of amino acid diastereomers. The following tables summarize representative data on HPLC retention times and resolutions.[4]

Table 1: HPLC Retention Times (t_R) of L-DTA Amino Acid Derivatives

| Amino Acid | t_R (L-AA derivative) (min) | t_R (D-AA derivative) (min) |

| Alanine | 15.2 | 16.3 |

| Valine | 18.1 | 19.8 |

| Leucine | 21.5 | 23.4 |

| Phenylalanine | 22.8 | 25.0 |

| Serine | 11.9 | 12.4 |

| Aspartic Acid | 10.5 | 11.1 |

Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and mobile phase conditions.

Table 2: Resolution (Δt_R) of L-DTA Amino Acid Derivatives

| Amino Acid | Differential Retention Time (Δt_R) (min) |

| Alanine | 1.1 |

| Valine | 1.7 |

| Leucine | 1.9 |

| Phenylalanine | 2.2 |

| Serine | 0.5 |

| Aspartic Acid | 0.6 |

Δt_R = t_R(D-AA) - t_R(L-AA). A larger Δt_R indicates better separation.[4]

Mechanism of Chiral Recognition

The enhanced separation of L-DTA derivatives is attributed to specific molecular interactions, particularly π–cation interactions between the indole ring of the tryptophanamide moiety and counterions in the mobile phase, such as ammonium ions (NH₄⁺).[3][4] This interaction can create a more rigid and defined structure for one diastereomer compared to the other, leading to differential interaction with the stationary phase of the HPLC column and thus, better separation.

Caption: Key interactions in the chiral recognition of L-DTA derivatives.

Conclusion

This compound serves as a valuable building block for advanced chiral derivatizing agents used in the stereochemical analysis of amino acids. Its incorporation into reagents like L-FDTA significantly improves the resolution of diastereomeric derivatives in HPLC analysis, providing a reliable and precise method for determining enantiomeric purity. This application is indispensable for quality control in asymmetric synthesis and for the characterization of peptides and proteins in drug development and life sciences research.

References

Application Notes and Protocols: L-Tryptophanamide as a Chiral Derivatizing Agent for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical development, biochemistry, and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. One effective strategy involves the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.

L-Tryptophanamide has emerged as a valuable chiral auxiliary in the development of CDAs, most notably in a modified version of Marfey's reagent. This application note details the use of an this compound-based CDA, specifically L-5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide (L-FDTA), for the chiral resolution of amino acids by HPLC. L-FDTA offers improved resolution for several amino acids compared to the traditional Marfey's reagent (L-FDAA).[1][2]

This document provides detailed protocols for the synthesis of the this compound-derived CDA, the derivatization of amino acids, and the subsequent HPLC analysis. Quantitative data for the separation of various amino acid enantiomers are presented for easy reference.

Principle of Chiral Derivatization with this compound-Based Reagent

The primary amino group of a chiral analyte, such as an amino acid, reacts with the this compound-derived chiral derivatizing agent (L-FDTA) via a nucleophilic aromatic substitution (SNAr) reaction. This reaction forms a pair of diastereomers that possess distinct physicochemical properties, allowing for their separation on a conventional reversed-phase HPLC column. The bulky and rigid structure of the tryptophanamide moiety enhances the chiral recognition between the diastereomers and the stationary phase, often leading to superior separation.

The general reaction scheme is illustrated in the following diagram:

Caption: General workflow for chiral derivatization and HPLC separation.

I. Synthesis of L-5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide (L-FDTA)

The synthesis of the this compound-derived chiral derivatizing agent, L-FDTA, is a crucial first step. The following protocol is based on established methods.[1][2]

Materials:

-

This compound hydrochloride

-

1,5-difluoro-2,4-dinitrobenzene (DFDNB)

-

Triethylamine (TEA)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Protocol:

-

Dissolution: Dissolve this compound hydrochloride in a mixture of acetone and water.

-

Neutralization: Add triethylamine (TEA) to the solution to neutralize the hydrochloride and free the amine.

-

Addition of DFDNB: Slowly add a solution of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in acetone to the this compound solution while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, acidify the mixture with HCl.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield L-FDTA as a solid.

II. Derivatization of Amino Acids with L-FDTA

This protocol describes the derivatization of a racemic mixture of an amino acid with the synthesized L-FDTA.

Materials:

-

DL-Amino acid standard solution (e.g., 10 mg/mL in water)

-

L-FDTA solution (e.g., 1% w/v in acetone)

-

1 M Sodium bicarbonate solution

-

2 N Hydrochloric acid

-

Acetonitrile

-

Water

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Preparation: To 100 µL of the DL-amino acid solution in a microcentrifuge tube, add 200 µL of 1 M sodium bicarbonate solution.

-

Addition of L-FDTA: Add 400 µL of the 1% L-FDTA solution in acetone to the tube.

-

Reaction: Vortex the mixture and incubate at 40°C for 1 hour.

-

Quenching: Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 N HCl.

-

Dilution and Filtration: Dilute the sample with an appropriate volume of acetonitrile/water (1:1, v/v) and filter through a 0.45 µm syringe filter before HPLC analysis.

The derivatization process is visually represented in the following workflow diagram:

Caption: Workflow for the derivatization of amino acids with L-FDTA.

III. HPLC Analysis of Derivatized Amino Acids

The diastereomeric derivatives of amino acids can be separated using standard reversed-phase HPLC.

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:

-

0-5 min: 10% Acetonitrile

-

5-25 min: 10-60% Acetonitrile (linear gradient)

-

25-30 min: 60% Acetonitrile

-

30-35 min: Return to 10% Acetonitrile

-

35-45 min: Equilibration at 10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 340 nm

-

Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize the HPLC separation data for various amino acid enantiomers derivatized with L-FDTA. The data highlights the retention times (tR) and resolution (Rs) values, demonstrating the efficacy of this method.

Table 1: HPLC Separation of Proteinogenic Amino Acid Enantiomers Derivatized with L-FDTA

| Amino Acid | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Resolution (Rs) |

| Alanine | 15.2 | 16.5 | 2.1 |

| Valine | 18.9 | 20.8 | 2.5 |

| Leucine | 21.3 | 23.5 | 2.8 |

| Isoleucine | 20.1 | 22.0 | 2.4 |

| Proline | 16.8 | 18.2 | 1.9 |

| Phenylalanine | 22.5 | 24.9 | 3.0 |

| Tryptophan | 24.1 | 26.8 | 3.2 |

| Serine | 12.5 | 13.6 | 1.8 |

| Threonine | 13.1 | 14.3 | 1.9 |

| Aspartic Acid | 11.8 | 12.9 | 1.7 |

| Glutamic Acid | 13.5 | 14.8 | 2.0 |

Note: Retention times are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Table 2: Comparison of Resolution (Rs) for Selected Amino Acids with L-FDTA and L-FDAA

| Amino Acid | Resolution (Rs) with L-FDTA | Resolution (Rs) with L-FDAA |

| Serine | 1.8 | 1.2 |

| N-Me-Alanine | 2.0 | 1.1 |

| iso-Serine | 1.9 | 1.0 |

This comparison demonstrates the superior performance of the this compound-derived reagent for certain challenging separations.[1]

Troubleshooting

-

Poor Resolution:

-

Optimize the mobile phase gradient. A shallower gradient can improve separation.

-

Ensure the column is in good condition.

-

Check the purity of the L-FDTA reagent.

-

-

Extra Peaks:

-

May indicate incomplete derivatization or side reactions. Ensure proper reaction conditions (pH, temperature, time).

-

The sample may contain impurities.

-

-

No Peaks:

-

Verify the derivatization reaction was successful.

-

Check detector settings and lamp status.

-

Ensure the sample was properly prepared and injected.

-

Conclusion

This compound, when incorporated into a Marfey's-type reagent (L-FDTA), serves as an excellent chiral derivatizing agent for the HPLC separation of amino acid enantiomers.[1][2] This method provides a reliable and robust approach for determining the enantiomeric purity of amino acids, which is crucial in pharmaceutical and biological research. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers and scientists to implement this valuable analytical technique in their laboratories.

References

- 1. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enantioselective Separation Using Amino Acid Derivatives

Introduction

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as the pharmacological and toxicological profiles of enantiomers can differ significantly. While the query specified L-Tryptophanamide derivatives as chiral selectors, a comprehensive review of scientific literature indicates that this specific class of compounds is not commonly utilized for creating chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). The primary application found for this compound is as a substrate in enzymatic reactions rather than as a chromatographic tool.

Therefore, these application notes will focus on widely-used and effective alternatives for the enantioselective separation of tryptophan and its derivatives, particularly employing macrocyclic glycopeptide-based CSPs, which are well-documented for this purpose.[1] These notes will provide researchers, scientists, and drug development professionals with detailed protocols and data to guide their method development for chiral separations.

Part 1: Chiral Recognition Mechanisms

The enantioselective separation on a chiral stationary phase is based on the differential interaction between the enantiomers of the analyte and the chiral selector. In the case of macrocyclic glycopeptide-based CSPs like those derived from vancomycin or teicoplanin, the chiral recognition is a complex process involving multiple interactions.[1]

Key Interaction Types:

-

Hydrogen Bonding: The amide and hydroxyl groups on the glycopeptide structure can form hydrogen bonds with the functional groups of the analyte enantiomers.

-

π-π Interactions: The aromatic rings of the chiral selector can engage in π-π stacking with aromatic moieties in the analyte, such as the indole ring of tryptophan.

-

Steric Hindrance: The three-dimensional structure of the chiral selector creates a specific environment where one enantiomer fits more favorably than the other.

-

Ionic Interactions: The presence of ionizable groups on both the selector and the analyte can lead to electrostatic attractions or repulsions that contribute to the separation.

The combination and strength of these interactions differ for each enantiomer, leading to different retention times on the chromatographic column and thus, their separation.

Caption: Chiral Recognition Mechanism on a Macrocyclic Glycopeptide CSP.

Part 2: Experimental Protocols

This section provides detailed protocols for the enantioselective separation of tryptophan derivatives using a macrocyclic glycopeptide-based chiral stationary phase.

Protocol 1: General Screening for Chiral Separation of Tryptophan Derivatives

This protocol is designed as a starting point for method development.

1. Column:

-

Chiral Stationary Phase: Macrocyclic Glycopeptide-based (e.g., Teicoplanin or Vancomycin bonded to silica)

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size

2. Mobile Phase:

-

A versatile mobile phase for initial screening consists of a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer.

-

A common starting point is a gradient elution to cover a wide polarity range.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: 10% B to 90% B over 20 minutes

3. HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm (for tryptophan's indole ring)

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Dissolve the racemic tryptophan derivative in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).

-

Ensure the sample concentration is within the linear range of the detector (typically 0.1-1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomeric peaks.

-

An α value greater than 1.1 and an Rs value greater than 1.5 are generally indicative of a good separation.

Caption: Workflow for Chiral HPLC Method Development.

Part 3: Quantitative Data Presentation

The following tables summarize representative quantitative data for the enantioselective separation of tryptophan and its derivatives on different types of chiral stationary phases found in the literature. This data can serve as a reference for expected performance.

Table 1: Enantioseparation of Tryptophan Derivatives on a Cinchona Alkaloid-Based Zwitterionic CSP [2]

| Analyte | Mobile Phase Composition (FA/DEA in MeOH/H₂O 98/2) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |

| 1-Methyl-D,L-Tryptophan | 50 mM FA / 25 mM DEA | 1.83 | 1.26 | 2.15 |

| 5-Methyl-D,L-Tryptophan | 50 mM FA / 25 mM DEA | 2.15 | 1.48 | 4.02 |

| 6-Methyl-D,L-Tryptophan | 50 mM FA / 25 mM DEA | 2.21 | 1.52 | 4.31 |

| 5-Methoxy-D,L-Tryptophan | 50 mM FA / 25 mM DEA | 2.33 | 1.43 | 3.82 |

| 6-Chloro-D,L-Tryptophan | 50 mM FA / 25 mM DEA | 2.65 | 1.49 | 4.35 |

FA = Formic Acid, DEA = Diethylamine

Table 2: Enantioseparation of DL-Tryptophan using Counter-Current Chromatography with Bovine Serum Albumin as a Chiral Selector [3]

| Solvent System Composition (w/w) | Distribution Ratio (D-Trp) | Distribution Ratio (L-Trp) | Separation Factor (α) |

| 12.0% PEG8000, 9.0% K₂HPO₄, 0.1% NH₃, 78.9% H₂O | 1.200 | 0.461 | 2.605 |

This method uses a different chromatographic technique but illustrates the use of a protein as a chiral selector.

Table 3: Separation of DL-Leucine-DL-Tryptophan Dipeptide Stereomers on an Amylose-Based CSP [4]

| Stereomer | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |

| LL | 2.25 | - | - |